molecular formula C15H21NO4 B256542 Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate

Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate

Katalognummer B256542
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: FHNBAPUPKDPPHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate, also known as MMMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMP belongs to the class of compounds called esters, which are widely used in the pharmaceutical industry for their pharmacological properties.

Wirkmechanismus

The mechanism of action of Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate involves the inhibition of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For instance, Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis in cancer cells. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate in lab experiments is its high purity and stability, which ensures reproducibility and accuracy of results. However, one of the limitations of using Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate is its relatively high cost, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are several potential future directions for the research on Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate, including:
1. Development of Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate-based drugs for the treatment of various diseases, such as cancer, inflammation, and bacterial infections.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate.
3. Optimization of the synthesis method for Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate to increase yield and reduce cost.
4. Exploration of the pharmacokinetics and pharmacodynamics of Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate to determine its safety and efficacy in humans.
5. Evaluation of the potential synergistic effects of Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate with other drugs for the treatment of complex diseases.

Synthesemethoden

The synthesis of Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate involves the reaction between 4-methoxybenzoic acid and 4-methylpentanoic acid with the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting compound is then methylated using dimethyl sulfate to obtain the final product, Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate has been extensively studied for its potential applications in the field of drug discovery and development. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the treatment of various diseases.

Eigenschaften

Produktname

Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate

Molekularformel

C15H21NO4

Molekulargewicht

279.33 g/mol

IUPAC-Name

methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate

InChI

InChI=1S/C15H21NO4/c1-10(2)9-13(15(18)20-4)16-14(17)11-5-7-12(19-3)8-6-11/h5-8,10,13H,9H2,1-4H3,(H,16,17)

InChI-Schlüssel

FHNBAPUPKDPPHY-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC

Kanonische SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.